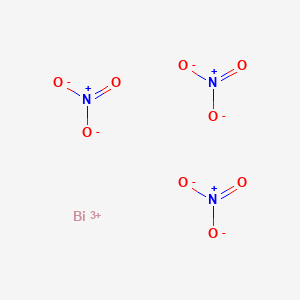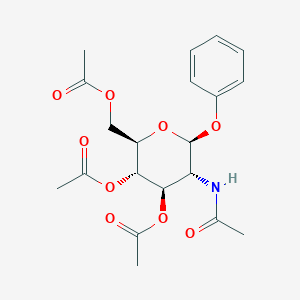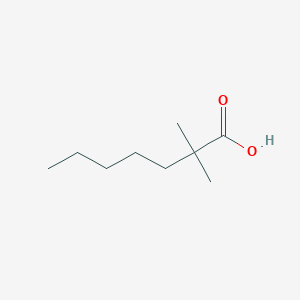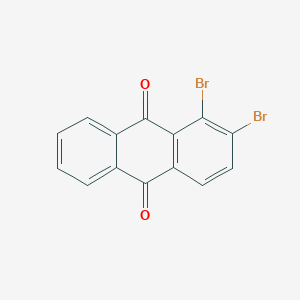
Dibromoanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromoanthraquinone is a chemical compound that is widely used in scientific research applications. It is a derivative of anthraquinone and is known for its unique properties that make it useful in various fields of study. The purpose of
Wissenschaftliche Forschungsanwendungen
Dibromoanthraquinone has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the production of dyes and pigments. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, dibromoanthraquinone is used as a probe in biochemical and physiological studies due to its unique properties.
Wirkmechanismus
Dibromoanthraquinone works by inhibiting the activity of various enzymes and proteins in the body. Its mechanism of action involves the formation of covalent bonds with the target molecule, which alters its activity. This makes it useful in the study of enzyme kinetics, protein structure, and other biochemical processes.
Biochemische Und Physiologische Effekte
Dibromoanthraquinone has been shown to have various biochemical and physiological effects. It has been found to be cytotoxic to cancer cells, making it a potential anti-cancer agent. It has also been shown to have anti-inflammatory properties, making it useful in the treatment of various inflammatory diseases. Additionally, dibromoanthraquinone has been found to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Dibromoanthraquinone has several advantages for lab experiments. It is readily available and relatively inexpensive, making it accessible to researchers. It is also stable and can be stored for long periods of time without degradation. However, dibromoanthraquinone has some limitations. It is toxic and must be handled with care. Additionally, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of dibromoanthraquinone. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of its potential as an anti-cancer agent. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, dibromoanthraquinone is a useful chemical compound that has a wide range of scientific research applications. Its unique properties make it useful in various fields of study, including organic synthesis, biochemistry, and physiology. Although it has some limitations, dibromoanthraquinone has several advantages for lab experiments and has the potential for further research in the future.
Synthesemethoden
Dibromoanthraquinone can be synthesized using a variety of methods. One method involves the bromination of anthraquinone using bromine in the presence of a catalyst. Another method involves the oxidation of dibromanthrone using potassium permanganate. The resulting product is dibromoanthraquinone, which can be purified using various techniques such as recrystallization.
Eigenschaften
CAS-Nummer |
14381-79-4 |
|---|---|
Produktname |
Dibromoanthraquinone |
Molekularformel |
C14H6Br2O2 |
Molekulargewicht |
366 g/mol |
IUPAC-Name |
1,2-dibromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Br2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
InChI-Schlüssel |
TXWUOIRCWNCWPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)Br |
Synonyme |
1,2-Dibromo-9,10-anthraquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)

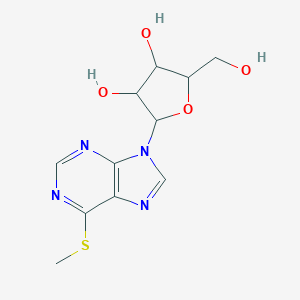
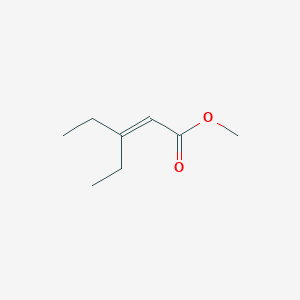
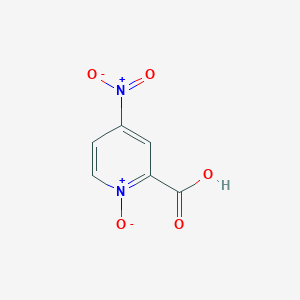
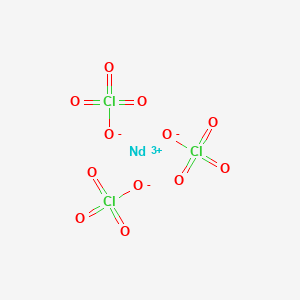
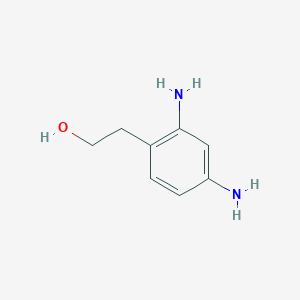
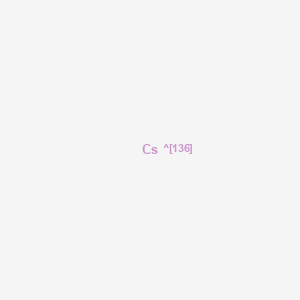
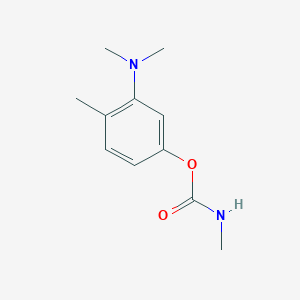
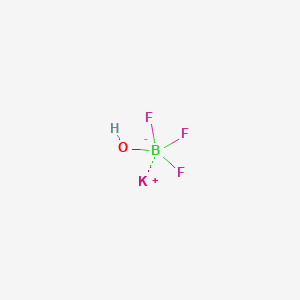
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
